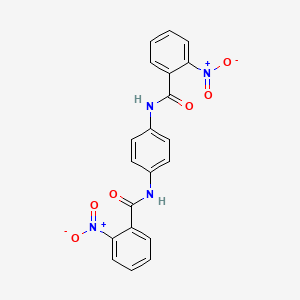

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide

Description

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide is a benzamide derivative featuring two nitro groups: one at the 2-position of the benzoyl moiety and another on the phenyl ring attached via an amide linkage. Its structure includes an N-substituted phenyl group with a nitrobenzoylamino substituent, contributing to unique electronic and steric properties.

Properties

CAS No. |

54262-66-7 |

|---|---|

Molecular Formula |

C20H14N4O6 |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide |

InChI |

InChI=1S/C20H14N4O6/c25-19(15-5-1-3-7-17(15)23(27)28)21-13-9-11-14(12-10-13)22-20(26)16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |

InChI Key |

YPTAGXCLYOKDHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzoyl groups . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) under basic conditions.

Major Products

Reduction: The major product would be the corresponding amine derivative.

Substitution: Depending on the nucleophile, products can vary but typically involve the replacement of a nitro group with the nucleophile.

Scientific Research Applications

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the induction of oxidative stress .

Comparison with Similar Compounds

Research Implications

- Electron Effects: Nitro groups in the target compound enhance electrophilic substitution resistance but may reduce solubility in non-polar solvents compared to alkoxy or hydroxy analogues.

- Crystallinity: Steric bulk from the nitrobenzoylamino group likely results in distinct crystal packing vs. simpler nitro-substituted benzamides .

- Pharmacological Potential: Nitro groups are associated with antimicrobial activity, while sulfonyl or hydroxy analogues may target different pathways (e.g., enzyme inhibition) .

Biological Activity

2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide, with the CAS number 54262-66-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

- Molecular Formula : C20H14N4O6

- Molecular Weight : 406.3 g/mol

- IUPAC Name : 2-nitro-N-[4-[(2-nitrobenzoyl)amino]phenyl]benzamide

- Structure : The compound contains multiple functional groups, including nitro and amide groups, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of Benzamide Derivatives : Introducing nitro groups onto the benzamide structure.

- Coupling Reactions : Combining the nitrobenzoyl groups with amino phenyl derivatives to form the final product.

The biological activity of this compound is primarily attributed to the presence of nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Induction of Oxidative Stress : Reactive intermediates can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines, including:

- Breast Cancer (T-47D and MDA-MB-435) : Demonstrated significant cytotoxicity with GI50 values ranging from 15.1 to 27.9 µM.

- Lung Cancer (EKVX) : Showed selective activity with a GI50 value of 21.5 µM.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

| Study | Findings |

|---|---|

| O'Connor et al., 2021 | Demonstrated that the compound can induce apoptosis in hypoxic conditions by releasing reactive intermediates that affect histone acetylation patterns. |

| Calder et al., 2020 | Found that compounds similar to this compound showed promising results in reducing tumor growth in pre-clinical models. |

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide | Similar nitro and amide groups | Moderate anticancer activity |

| 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide | Different nitro positioning | Lower cytotoxicity compared to the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.